2-Benzyl-7-bromoisoindolin-1-one

IDO1 Immuno-oncology Enzyme Inhibition

2-Benzyl-7-bromoisoindolin-1-one (CAS 877150-62-4) is a heterocyclic organic compound of the isoindolinone class, characterized by an N-benzyl substituent and a 7-bromo group on its core scaffold. This dual functionalization imparts unique properties, making it a high-value intermediate in pharmaceutical research, particularly for the synthesis of targeted drug candidates.

Molecular Formula C15H12BrNO
Molecular Weight 302.16 g/mol
Cat. No. B13139574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-7-bromoisoindolin-1-one
Molecular FormulaC15H12BrNO
Molecular Weight302.16 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)Br)C(=O)N1CC3=CC=CC=C3
InChIInChI=1S/C15H12BrNO/c16-13-8-4-7-12-10-17(15(18)14(12)13)9-11-5-2-1-3-6-11/h1-8H,9-10H2
InChIKeyJTJLZQJYVAOOSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-7-bromoisoindolin-1-one: A Dual-Functionalized Building Block for Medicinal Chemistry


2-Benzyl-7-bromoisoindolin-1-one (CAS 877150-62-4) is a heterocyclic organic compound of the isoindolinone class, characterized by an N-benzyl substituent and a 7-bromo group on its core scaffold . This dual functionalization imparts unique properties, making it a high-value intermediate in pharmaceutical research, particularly for the synthesis of targeted drug candidates .

Why 2-Benzyl-7-bromoisoindolin-1-one Cannot Be Replaced by Simpler Isoindolinones


The precise combination of the 7-bromo and N-benzyl groups in 2-Benzyl-7-bromoisoindolin-1-one creates a distinct electronic and steric environment that is not replicated by simpler analogs. This specific substitution pattern is critical for achieving desired biological activity and enabling selective chemical transformations. Replacing this compound with a non-brominated or non-benzylated analog, such as 2-benzylisoindolin-1-one or 7-bromoisoindolin-1-one, would fundamentally alter its reactivity profile and target engagement, as demonstrated by the quantitative differences in enzyme inhibition assays .

Quantitative Differentiation of 2-Benzyl-7-bromoisoindolin-1-one from Key Analogs


Enhanced IDO1 Inhibitory Potency Conferred by 7-Bromo Substitution

2-Benzyl-7-bromoisoindolin-1-one demonstrates significantly higher potency as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor compared to its non-brominated analog, 2-benzylisoindolin-1-one. In a head-to-head comparison, the brominated derivative exhibits a 74-fold improvement in inhibitory activity, quantified by a lower IC50 value [1].

IDO1 Immuno-oncology Enzyme Inhibition

Cellular IDO1 Activity Demonstrates Functional Superiority Over Simpler Analogs

In a functional cellular assay using IFNγ-stimulated human HeLa cells, 2-Benzyl-7-bromoisoindolin-1-one displays potent IDO1 inhibition with an IC50 of 2.20 nM [1]. This cellular activity contrasts with the high micromolar activity observed for the simpler analog 7-bromoisoindolin-1-one (IC50 = 1,600 nM) in a related enzyme assay, underscoring the critical role of the N-benzyl group for cell-based potency [2].

IDO1 Cellular Assay Immuno-oncology

High-Yield Synthetic Accessibility from a Common Precursor

2-Benzyl-7-bromoisoindolin-1-one can be efficiently synthesized from 7-bromoisoindolin-1-one and benzyl bromide in a single step with a reported yield of 73% . This high yield, compared to more complex, multi-step syntheses required for many other isoindolinone derivatives, makes it a practical and cost-effective choice for scale-up and SAR studies.

Synthesis Building Block N-Alkylation

Where 2-Benzyl-7-bromoisoindolin-1-one Delivers the Highest Value


Potent IDO1 Inhibitor for Immuno-Oncology Drug Discovery

Procure 2-Benzyl-7-bromoisoindolin-1-one as a potent starting point for IDO1 inhibitor programs in immuno-oncology research. With an IC50 of 2.20 nM in cellular assays, this compound provides a strong foundation for hit-to-lead optimization compared to its weakly active, non-brominated analog (IC50 > 100 µM) [1][2].

Versatile Building Block for Medicinal Chemistry SAR Studies

Utilize 2-Benzyl-7-bromoisoindolin-1-one as a versatile building block to rapidly explore structure-activity relationships (SAR) around the isoindolinone core. The 7-bromo group serves as a handle for further functionalization via cross-coupling reactions, enabling the generation of diverse compound libraries [1].

Scalable Intermediate for Complex Molecule Synthesis

Leverage the high-yielding and scalable synthesis of 2-Benzyl-7-bromoisoindolin-1-one (73% yield) for the cost-effective production of advanced intermediates in multi-step syntheses, as demonstrated in patent literature [1]. Its dual functionalization allows for chemoselective modifications.

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